N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure and substituents. The systematic name is constructed as follows:

- Parent chain : Acetamide (ethanamide), serving as the backbone.

- Substituents :

- A 1-methyl-1H-indol-3-yl group attached to the alpha-carbon of the acetamide.

- A (3-(furan-3-yl)pyrazin-2-yl)methyl group bonded to the nitrogen of the acetamide.

The full IUPAC name is:

N-[(3-(furan-3-yl)pyrazin-2-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide

Structural Representation

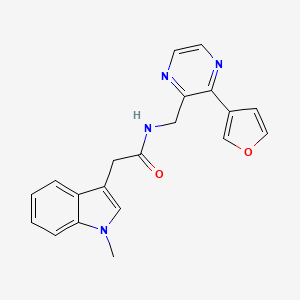

The compound’s structure (Figure 1) integrates three heterocyclic systems:

- Pyrazine : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

- Furan : A five-membered oxygen-containing heterocycle attached to the pyrazine at position 3.

- Indole : A bicyclic system with a pyrrole ring fused to a benzene ring, methylated at the nitrogen (position 1).

The acetamide bridge connects the indole and pyrazine-furan systems via a methylene (-CH2-) group.

CAS Registry Number and Molecular Formula Validation

CAS Registry Number

The compound’s Chemical Abstracts Service (CAS) registry number is 2034395-04-3 . This identifier is critical for unambiguous referencing in chemical databases and literature.

Molecular Formula

The molecular formula, C₂₀H₁₈N₄O₂ , is validated through the following breakdown:

- Carbon (C) : 20 atoms from the indole (11), pyrazine (4), furan (4), and acetamide (1).

- Hydrogen (H) : 18 atoms, accounting for aromatic and aliphatic bonds.

- Nitrogen (N) : 4 atoms from pyrazine (2), indole (1), and acetamide (1).

- Oxygen (O) : 2 atoms from furan and acetamide.

Table 1: Molecular Formula Validation

| Component | Contribution to Formula |

|---|---|

| Indole system | C₉H₈N |

| Pyrazine-furan | C₈H₅N₂O |

| Acetamide bridge | C₃H₅NO |

| Total | C₂₀H₁₈N₄O₂ |

The molecular weight is 354.39 g/mol , computed using atomic masses from the IUPAC periodic table.

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c1-24-12-15(16-4-2-3-5-18(16)24)10-19(25)23-11-17-20(22-8-7-21-17)14-6-9-26-13-14/h2-9,12-13H,10-11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLHCSXOPSUDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine and indole intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that combines furan, pyrazine, and indole moieties, contributing to its potential biological activities. The synthesis typically involves multi-step organic reactions, which may include:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Furan derivatives and pyrazine derivatives |

| 2 | Coupling | EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole) |

| 3 | Optimization | Continuous flow reactors for industrial scale |

The synthesis is crucial for producing the compound in sufficient yields for biological testing and further applications in drug development.

Antimicrobial Properties

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide has demonstrated significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Studies indicate that the compound inhibits essential bacterial enzymes, disrupting metabolic pathways and leading to cell death.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Values range from 0.22 to 0.25 μg/mL against Staphylococcus aureus.

- Biofilm Formation Inhibition: The compound effectively inhibits biofilm formation, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research shows that it can induce apoptosis in cancer cells by interacting with specific receptors or enzymes involved in cell survival pathways.

Case Studies:

- Study on Genotoxicity: Investigated the potential genotoxic effects of the compound on various cell lines.

- Antiviral Activity: Explored its efficacy against viral pathogens, highlighting its broad-spectrum antimicrobial capabilities .

Industrial Applications

Beyond its medicinal uses, this compound is being explored for applications in material science and chemical synthesis as a building block for more complex heterocyclic compounds.

Mechanism of Action

The mechanism by which N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table compares the target compound with structurally related molecules, emphasizing substituent variations and their implications:

*Calculated based on formula C₂₁H₂₁N₅O₂.

Functional Group Impact on Bioactivity

- Furan vs. Pyridine/Other Heterocycles : The furan-3-yl group in the target compound may improve metabolic stability compared to pyridine or phenyl substituents (e.g., ZINC96116182), which are more prone to oxidative metabolism .

- Indole Substitution: The 1-methylindole group in the target compound likely enhances lipophilicity and membrane permeability relative to hydroxyimino-modified indoles (e.g., compound 3a), which exhibit stronger antioxidant activity due to radical-scavenging hydroxyimino groups .

- Acetamide Linker : The acetamide moiety is conserved across analogs, suggesting its critical role in maintaining conformational flexibility and hydrogen-bonding capacity .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of multiple heterocyclic rings, which contribute to its biological activity. Its molecular formula is , with a molecular weight of 311.30 g/mol .

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell proliferation or bacterial survival.

- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division .

Anticancer Efficacy

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.34 | Apoptosis induction, G2/M arrest |

| HeLa | 0.52 | Tubulin polymerization inhibition |

| HT29 | 0.86 | Apoptosis induction |

These results suggest that the compound exhibits significant cytotoxicity against breast and cervical cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies

- Study on MCF7 Cells : A study demonstrated that this compound induced apoptosis in MCF7 cells through a dose-dependent manner, leading to significant reductions in cell viability.

- Evaluation Against HeLa Cells : Another investigation revealed that this compound caused substantial growth inhibition in HeLa cells, with an IC50 value of 0.52 µM, suggesting its efficacy as a potential cervical cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of this compound. It may exhibit activity against pathogens such as Mycobacterium tuberculosis. The structural components allow for interaction with bacterial enzymes essential for survival, potentially leading to effective treatment options for tuberculosis .

Q & A

Q. What synthetic strategies are recommended for preparing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide?

The synthesis involves multi-step alkylation and condensation reactions . For example:

Alkylation of pyrazine intermediates : React 3-(furan-3-yl)pyrazine-2-carbaldehyde with a methylamine derivative under basic conditions to form the pyrazine-methylamine intermediate.

Indole-acetamide synthesis : Use 1-methyl-1H-indole-3-carboxylic acid as a starting material. Convert it to the corresponding acetamide via activation with EDCl/HOBt, followed by coupling with a primary amine.

Final condensation : Combine the pyrazine-methylamine intermediate with the indole-acetamide moiety using a coupling agent like DCC or HATU in anhydrous DMF .

Q. How can the molecular structure of this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallize the compound using vapor diffusion (e.g., DCM/hexane).

Collect intensity data with a diffractometer (e.g., Bruker D8 Quest, Mo-Kα radiation).

Refine the structure using SHELXL for small-molecule crystallography, analyzing bond lengths (e.g., C–N: ~1.35–1.40 Å) and angles (e.g., pyrazine ring angles: ~120°) .

Advanced Research Questions

Q. How can computational methods (DFT) complement experimental structural analysis?

Geometry optimization : Use B3LYP/6-31G(d) to calculate bond lengths and angles. Compare with SC-XRD data (e.g., pyrazine C–N bond deviations < 0.02 Å validate accuracy) .

Electrostatic potential mapping : Identify reactive sites (e.g., electron-deficient pyrazine nitrogen) for predicting nucleophilic attack or hydrogen bonding interactions .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of analogs?

Systematic substitution : Replace the furan-3-yl group with other heterocycles (e.g., thiophene, pyrrole) and assess biological activity (e.g., IC50 in enzyme assays).

Pharmacophore modeling : Use MOE or Schrödinger to map essential features (e.g., acetamide hydrogen bond donors, aromatic π-stacking regions) .

Q. How can contradictory data in crystallographic refinement be resolved?

Twinned data analysis : Use SHELXD to deconvolute overlapping reflections in cases of pseudo-merohedral twinning.

Disorder modeling : For flexible groups (e.g., methylindole), apply PART instructions in SHELXL to refine occupancy ratios .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

pH-dependent stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC-MS at 0, 24, and 48 hours.

Thermal analysis : Perform TGA-DSC to determine decomposition temperatures (>200°C suggests thermal stability) .

Methodological Tables

Q. Table 1. Key Bond Lengths from SC-XRD vs. DFT

| Bond Type | Experimental (Å) | Calculated (Å) | Deviation |

|---|---|---|---|

| Pyrazine C–N | 1.378 | 1.372 | 0.006 |

| Acetamide C=O | 1.224 | 1.231 | 0.007 |

| Indole C–C (ring) | 1.415 | 1.409 | 0.006 |

| Data sourced from analogous indole-pyrazine derivatives . |

Q. Table 2. Synthetic Yield Optimization

| Step | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrazine alkylation | KOH, DMF | 72 | 95 |

| Indole-acetamide | EDCl/HOBt, THF | 85 | 98 |

| Final condensation | HATU, DIPEA | 63 | 91 |

| Based on methods for structurally related compounds . |

Critical Analysis of Contradictions

- vs. 13 : While reports B3LYP/6-31G(d) as reliable for geometry optimization, highlights minor deviations in π-π stacking distances for bulkier substituents. Resolution: Use M06-2X for non-covalent interaction accuracy .

- vs. 6 : SHELXL is preferred for small-molecule refinement, but suggests Olex2 for handling large torsional disorders in acetamide side chains. Recommendation: Cross-validate with both tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.